molecular formula C5H8N4OS B188954 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one CAS No. 18826-96-5

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No. B188954
CAS RN: 18826-96-5
M. Wt: 172.21 g/mol
InChI Key: QGWGENIBCSVSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the reaction.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, and chemical properties like acidity, basicity, reactivity.


Scientific Research Applications

Synthesis and Derivatives

  • Facile Synthesis of Tetrazepin Derivatives : Vahedi et al. (2010) described the conversion of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4 H )-one into 4-amino-6-methy-3-(methylthio)-1,2,4-triazin-5(4 H )-one. This compound then serves as a building block for synthesizing novel tetrazepine derivatives, highlighting its role in creating a variety of heterocyclic compounds (Vahedi, Rajabzadeh, & Farvandi, 2010).

  • Synthesis of Thiadiazolotriazinones as Antimicrobial Agents : Ashok and Holla (2007) synthesized compounds using 4-amino-6-(4-methylthiobenzyl)-3-mercapto-1,2,4-triazin-5(4H)-one, testing their antibacterial and antifungal activity, indicating its potential in pharmaceutical applications (Ashok & Holla, 2007).

Molecular Structure and Reactions

  • Structural Elucidation by NMR Spectroscopy : Jacobsen and Rose (1988) explored the molecular structure of N-Methyl 3-Amino-1,2,4-Triazin-5(2H)-Ones, derived from the methylation of 3-amino-1,2,4-triazin-5(2H)-one. Their research contributes to the understanding of its molecular properties (Jacobsen & Rose, 1988).

  • Electroreduction of Organic Compounds : Zuman et al. (1998) investigated the electrochemical reduction of 1,2,4-triazines, including compounds like metamitron and metribuzin, related to 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. This study is significant for understanding the electrochemical properties of these compounds (Zuman, Riedl, Liška, & Ludvík, 1998).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.


Future Directions

This involves predicting potential applications of the compound based on its properties and suggesting areas for further research.


Please consult a professional chemist or a reliable database for specific information on “4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one”.


properties

IUPAC Name

4-amino-6-methyl-3-methylsulfanyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-3-4(10)9(6)5(11-2)8-7-3/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWGENIBCSVSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172173
Record name 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

CAS RN

18826-96-5
Record name 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 5
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 6
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

Citations

For This Compound
3
Citations
H Vahedi, G Rajabzadeh, F Farvandi - Chinese Chemical Letters, 2010 - Elsevier
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one 1 converted to 4-amino-6-methy-3-(methylthio)-1,2,4-triazin-5(4H)-one by methylation with methyl iodide. Controlled hydrazination …
Number of citations: 2 www.sciencedirect.com
F Adhami, N Nabilzadeh, F Emmerling… - Journal of the Serbian …, 2012 - doiserbia.nb.rs
In this study, the new compound, N-(3-methyl-4- oxo[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl) benzamide, could be obtained via two different reactions: 1) reaction of 4-amino-6-Methyl-3…
Number of citations: 3 doiserbia.nb.rs
SR Kadam, NL Jadhav, AB Pandit… - Chemical Engineering and …, 2021 - Elsevier
Metribuzin (C 8 H 14 N 4 OS) is a selective triazinone group of herbicide. In the present work, the degradation of Metribuzin has been systematically investigated in aqueous solution …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.